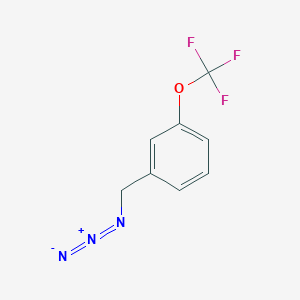
1-(Azidomethyl)-3-(trifluoromethoxy)benzene
Vue d'ensemble
Description
1-(Azidomethyl)-3-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C8H6F3N3O and its molecular weight is 217.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of action
Compounds containing the trifluoromethoxy group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical pathways
The trifluoromethoxy group is known to participate in trifluoromethylation of carbon-centered radical intermediates .
Activité Biologique
1-(Azidomethyl)-3-(trifluoromethoxy)benzene is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. The azide functional group is known for its reactivity, particularly in click chemistry, while the trifluoromethoxy group can influence the compound's lipophilicity and biological interactions.
- Molecular Formula : CHFN
- Molecular Weight : 201.15 g/mol
- Structure : The compound consists of a benzene ring substituted with an azidomethyl group and a trifluoromethoxy group, providing unique reactivity and interaction potential.
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions where appropriate precursors are treated with sodium azide under controlled conditions. Various methods have been reported, yielding high purity and good yields ranging from 70% to 95% depending on the reaction conditions used .
The biological activity of this compound is primarily attributed to its ability to participate in bioorthogonal reactions. The azide group allows for selective labeling and targeting of biomolecules, making it a valuable tool in chemical biology and drug discovery. The trifluoromethoxy group may enhance the compound's pharmacokinetic properties by increasing metabolic stability and membrane permeability .
Case Studies
- Antimicrobial Activity : In studies assessing the antimicrobial properties of azide derivatives, this compound exhibited moderate activity against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
- Phytotoxicity Assays : Research conducted on plant species such as Allium cepa (onion) and Lactuca sativa (lettuce) demonstrated that this compound could inhibit germination and growth, indicating possible herbicidal properties. The results showed a dose-dependent response, with higher concentrations leading to significant phytotoxic effects .
- Click Chemistry Applications : The compound has been utilized in click chemistry applications to synthesize triazole derivatives. Its azide functionality allows for efficient coupling with alkyne-containing molecules, facilitating the development of complex molecular architectures relevant in drug design .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 201.15 g/mol |
| Yield (Typical Synthesis) | 70% - 95% |
| Antimicrobial Activity | Moderate |
| Phytotoxicity (Lactuca sativa) | Dose-dependent |
Propriétés
IUPAC Name |
1-(azidomethyl)-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)15-7-3-1-2-6(4-7)5-13-14-12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGEQHTMIHHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















